molecular formula C9H11F2NO B2649659 N-(3,4-Difluorobenzyl)ethanolamine CAS No. 610769-18-1

N-(3,4-Difluorobenzyl)ethanolamine

Cat. No.: B2649659
CAS No.: 610769-18-1
M. Wt: 187.19
InChI Key: MKVBMCAWVQQADG-UHFFFAOYSA-N
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Description

N-(3,4-Difluorobenzyl)ethanolamine is a chemical compound with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol It is characterized by the presence of a benzyl group substituted with two fluorine atoms at the 3 and 4 positions, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Difluorobenzyl)ethanolamine typically involves the reaction of 3,4-difluorobenzyl chloride with ethanolamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Difluorobenzyl)ethanolamine can undergo various chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanolamine moiety may yield 3,4-difluorobenzaldehyde or 3,4-difluorobenzoic acid, while reduction may produce 3,4-difluorobenzylamine.

Scientific Research Applications

N-(3,4-Difluorobenzyl)ethanolamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(3,4-Difluorobenzyl)ethanolamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dichlorobenzyl)ethanolamine: Similar structure but with chlorine atoms instead of fluorine.

    N-(3,4-Dimethylbenzyl)ethanolamine: Contains methyl groups instead of fluorine atoms.

    N-(3,4-Dimethoxybenzyl)ethanolamine: Features methoxy groups in place of fluorine atoms.

Uniqueness

N-(3,4-Difluorobenzyl)ethanolamine is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it distinct from its analogs with other substituents.

Properties

IUPAC Name

2-[(3,4-difluorophenyl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-8-2-1-7(5-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVBMCAWVQQADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNCCO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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